![molecular formula C8H14O B2521371 5-Cyclopropylpentanal CAS No. 147159-38-4](/img/structure/B2521371.png)
5-Cyclopropylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylpentanal is a compound that features a cyclopropyl group, a three-membered ring structure, attached to a pentanal chain. The cyclopropyl group is a common structural motif in various natural products and synthetic compounds due to its unique chemical properties, such as ring strain, which can lead to interesting reactivity patterns.
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like 5-Cyclopropylpentanal can be achieved through several methods. One approach involves the intramolecular coupling of two C-H bonds in a single step, which has been demonstrated using aryl bromide or triflate precursors and the 1,4-Pd shift mechanism. This method has been applied to generate diverse arylcyclopropanes, including bicyclo[3.1.0] systems, and has been used in the synthesis of bioactive molecules such as lemborexant, an anti-insomnia drug .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropylpentanal would include the cyclopropyl group, which introduces ring strain into the molecule. This strain can affect the molecule's reactivity and stability. The presence of the aldehyde functional group in pentanal also contributes to the compound's reactivity, particularly in nucleophilic addition reactions.
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo various chemical reactions. For instance, donor-acceptor cyclopropanes can smoothly undergo ring-opening reactions or cycloisomerization reactions in the presence of acid, leading to the formation of different products depending on the acid used . Additionally, cyclopropyl aryl ketones can react with alpha-ketoesters to form 5,6-dihydropyran-2-ones through a cascade of reactions, including nucleophilic ring-opening, transesterification, and an aldol-type reaction .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Cyclopropylpentanal are not detailed in the provided papers, in general, cyclopropane-containing compounds are known for their high reactivity due to ring strain. This strain can lead to reactions such as ring-opening, which is often exploited in synthetic chemistry. The aldehyde group in 5-Cyclopropylpentanal would likely make it a polar molecule with the potential to form hydrogen bonds, affecting its solubility and boiling point.
Scientific Research Applications
Synthesis and Biological Activity
Cyclopropane-containing compounds have been a focus due to their potential in various biological activities. For instance, novel extracellular metabolites with a diterpenoid skeleton, including structures related to 5-Cyclopropylpentanal, were isolated from the cyanobacterium Nostoc commune, exhibiting antibacterial, cytotoxic, and molluscicidal activities (Jaki et al., 2000). Similarly, compounds involving cyclopropyl moieties demonstrated notable herbicidal and fungicidal activities (Tian et al., 2009). These findings highlight the significance of cyclopropane derivatives, like 5-Cyclopropylpentanal, in synthesizing compounds with potential biological applications.
Enzymatic Mechanisms and Biosynthesis
The biosynthesis of complex molecules, such as cycloclavine which contains a cyclopropyl moiety, involves unique enzymatic processes. The enzyme Aj_EasH from Aspergillus japonicus catalyzes the biosynthesis of the cyclopropyl ring in cycloclavine, showcasing an unconventional oxidative mechanism (Yan & Liu, 2019). Understanding these enzymatic mechanisms can provide insights into the biosynthesis of cyclopropane-containing compounds like 5-Cyclopropylpentanal.
Medicinal Chemistry and Drug Design
The incorporation of a cyclopropyl ring in drug molecules has been increasingly recognized in drug development. The unique structural and electronic properties of the cyclopropyl ring, such as coplanarity of the carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing potency and reducing off-target effects in drug candidates (Talele, 2016). These characteristics underline the potential of 5-Cyclopropylpentanal as a scaffold or structural element in medicinal chemistry and drug design.
Environmental Applications
Research also extends to the environmental applications of cyclopropane-containing compounds. For instance, the study of ozonation of various drugs revealed the degradation dynamics and the formation of ozonation byproducts, underscoring the environmental fate of such compounds (Lin et al., 2014). Although 5-Cyclopropylpentanal was not directly studied, the insights into the reactivity and environmental transformation of related structures can be valuable.
Mechanism of Action
Target of Action
The primary target of 5-Cyclopropylpentanal is the olfactory receptor . Specifically, it acts as an agonist for the OR-I7 olfactory receptor . Olfactory receptors are proteins that bind odor molecules in the nose, initiating a neural response that triggers the perception of a smell.
Mode of Action
5-Cyclopropylpentanal interacts with its target, the OR-I7 olfactory receptor, by enhancing its activation . The enhancement of OR-I7 activation is achieved with an EC50 of 0.3 μM , which means that the concentration of 5-Cyclopropylpentanal required to activate OR-I7 to half of its maximum effect is 0.3 μM.
properties
IUPAC Name |
5-cyclopropylpentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYKIPDMAMKMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.